PF-05180999, also known as PF-05180999 or PF-999, is a potent and highly selective phosphodiesterase 2A (PDE2A) inhibitor. [, ] It is investigated in preclinical research for its potential to enhance cognitive function, particularly in the context of neuropsychiatric disorders like schizophrenia. [, ] PDE2A is an enzyme that regulates intracellular levels of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for synaptic plasticity and memory formation. [, ] By inhibiting PDE2A, PF-05180999 aims to boost cGMP/cAMP levels in the brain, thereby enhancing neuroplasticity and improving cognitive performance. [, , ]
PF-05180999 acts by selectively inhibiting the PDE2A enzyme. [, , , ] This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation in neurons. [, , ] This increase in cyclic nucleotide levels enhances downstream signaling pathways involved in synaptic plasticity, such as long-term potentiation (LTP), a key cellular mechanism underlying memory formation. [, , ] Furthermore, research suggests that PF-05180999 might primarily exert its effects through presynaptic mechanisms, influencing neurotransmitter release by modulating cAMP hydrolysis in response to cGMP levels. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: